molecular formula C29H27FN4O2 B2615370 2-[7-benzyl-2-(4-fluorophenyl)-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-3-yl]-N-methyl-N-phenylacetamide CAS No. 1189675-91-9

2-[7-benzyl-2-(4-fluorophenyl)-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-3-yl]-N-methyl-N-phenylacetamide

Cat. No.: B2615370
CAS No.: 1189675-91-9
M. Wt: 482.559
InChI Key: FNZKWNQLBAYHJB-UHFFFAOYSA-N
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Description

2-[7-benzyl-2-(4-fluorophenyl)-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-3-yl]-N-methyl-N-phenylacetamide is a synthetically designed small molecule inhibitor belonging to the tetrahydropyrido[3,4-d]pyrimidine chemical class, a structural framework recognized for its potent bioactivity in modulating kinase signaling pathways . This compound is structurally characterized by a pyrido[3,4-d]pyrimidin-4-one core substituted at key positions with a benzyl group, a 4-fluorophenyl ring, and an N-methyl-N-phenylacetamide side chain, contributing to its molecular specificity and binding affinity. The compound is primarily investigated for its potential as a hematopoietic progenitor kinase 1 (HPK1) inhibitor. HPK1 is a serine/threonine kinase expressed in immune cells such as T cells, B-cells, and dendritic cells, and it functions as a critical negative regulator or "rheostat" of T-cell receptor (TCR) signaling . The proposed mechanism of action involves the inhibition of HPK1 kinase activity, which normally acts to phosphorylate the SLP76 adaptor protein within the TCR complex, leading to SLP76 degradation and subsequent down-modulation of TCR signal strength . By pharmacologically inhibiting HPK1, this compound may therefore potentiate T cell activation, lower the threshold for TCR activation, enhance T cell proliferation, and increase the production of pro-inflammatory cytokines such as IL-2, TNF-α, and IFN-γ, based on observed genetic and pharmacological studies of HPK1 function . The primary research value of this compound lies in the exploration of novel immunotherapeutic strategies, particularly in oncology. Preclinical evidence suggests that HPK1 inhibition can enhance effector T cell function and antitumor activity, making it a promising candidate for investigational cancer immunotherapy and immune-oncology research . Its application extends to fundamental immunological studies aimed at understanding T cell signaling dynamics, dendritic cell activation, and antigen presentation processes. This product is supplied as a high-purity chemical reagent for non-clinical, in vitro research applications only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human consumption purposes. Researchers should handle this material using appropriate laboratory safety protocols, including the use of personal protective equipment.

Properties

IUPAC Name

2-[7-benzyl-2-(4-fluorophenyl)-4-oxo-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-3-yl]-N-methyl-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H27FN4O2/c1-32(24-10-6-3-7-11-24)27(35)20-34-28(22-12-14-23(30)15-13-22)31-26-19-33(17-16-25(26)29(34)36)18-21-8-4-2-5-9-21/h2-15H,16-20H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNZKWNQLBAYHJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1)C(=O)CN2C(=NC3=C(C2=O)CCN(C3)CC4=CC=CC=C4)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H27FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[7-benzyl-2-(4-fluorophenyl)-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-3-yl]-N-methyl-N-phenylacetamide typically involves multi-step organic reactions. One common approach includes the condensation of a benzyl-substituted pyrido[3,4-d]pyrimidine derivative with a fluorophenyl ketone under controlled conditions. The reaction is often catalyzed by a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The purification process often involves recrystallization or chromatographic techniques to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

2-[7-benzyl-2-(4-fluorophenyl)-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-3-yl]-N-methyl-N-phenylacetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of the original compound, which can be further analyzed for their biological activities .

Scientific Research Applications

2-[7-benzyl-2-(4-fluorophenyl)-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-3-yl]-N-methyl-N-phenylacetamide has several applications in scientific research:

Mechanism of Action

The compound exerts its effects primarily through inhibition of cyclin-dependent kinase 2 (CDK2). This inhibition disrupts the cell cycle, leading to apoptosis in cancer cells. The molecular targets include the ATP-binding site of CDK2, and the pathways involved are related to cell cycle regulation and apoptosis induction .

Comparison with Similar Compounds

Target Compound vs. Thieno[3,2-d]Pyrimidin Analogs

A closely related analog, 2-[7-(4-Fluorophenyl)-4-Oxothieno[3,2-d]Pyrimidin-3(4H)-yl]-N-(3-Methoxybenzyl)Acetamide (), replaces the pyrido core with a thieno[3,2-d]pyrimidin system. Key differences:

  • Bioavailability: Thieno derivatives often exhibit lower solubility due to reduced polarity, whereas the pyrido core may enhance water solubility via hydrogen bonding .

Target Compound vs. Chromen-Pyrazolo[3,4-d]Pyrimidin Derivatives

The compound 4-(4-Amino-1-(1-(5-Fluoro-3-(3-Fluorophenyl)-4-Oxo-4H-Chromen-2-yl)Ethyl)-1H-Pyrazolo[3,4-d]Pyrimidin-3-yl)-N-Methylbenzenesulfonamide () incorporates a chromen-pyrazolo[3,4-d]pyrimidin scaffold. Differences include:

  • Structural Complexity : The chromen ring introduces planar rigidity, favoring intercalation with DNA or topoisomerase targets, unlike the pyrido core’s flexibility for kinase inhibition.
  • Substituent Effects : The sulfonamide group in enhances acidity (pKa ~1–2) compared to the target’s acetamide (pKa ~8–10), influencing ionization under physiological conditions .

Substituent Analysis

Role of Fluorine and Benzyl Groups

  • 4-Fluorophenyl vs. 3-Methoxybenzyl : The target’s 4-fluorophenyl group improves metabolic stability and lipophilicity (logP ~3.5), whereas the 3-methoxybenzyl substituent in increases polarity (logP ~2.8) but may reduce blood-brain barrier penetration .
  • N-Methyl-N-Phenylacetamide vs.

Comparative Data Table

Compound Name Core Structure Key Substituents logP (Predicted) Solubility (µM) Notable Features
Target Compound Pyrido[3,4-d]pyrimidin-4-one 7-Benzyl, 2-(4-fluorophenyl), N-Me-N-Ph 3.5 12.8 High kinase selectivity
Thieno[3,2-d]pyrimidin Analog () Thieno[3,2-d]pyrimidin-4-one 7-(4-Fluorophenyl), N-(3-methoxybenzyl) 2.8 8.2 Enhanced metabolic stability
Chromen-Pyrazolo Derivative () Chromen-pyrazolo[3,4-d]pyrim 5-Fluoro, 3-(3-fluorophenyl), sulfonamide 4.1 5.6 DNA intercalation potential

Research Implications

The pyrido[3,4-d]pyrimidin core offers a balance of solubility and target engagement, distinguishing it from sulfur-containing thieno analogs or planar chromen systems.

Biological Activity

The compound 2-[7-benzyl-2-(4-fluorophenyl)-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-3-yl]-N-methyl-N-phenylacetamide is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. Its unique structure comprises a pyrido[3,4-d]pyrimidine core with various substituents that enhance its pharmacological properties.

Chemical Structure and Properties

This compound has a complex molecular structure characterized by:

  • Molecular Formula : C28H25FN4O2
  • Molecular Weight : 468.5 g/mol
  • CAS Number : 1185175-61-4

The structural features include:

  • A benzyl group
  • A 4-fluorophenyl group
  • An acetamide moiety

These components contribute to the compound's reactivity and interaction with biological targets.

Anticancer Potential

Preliminary studies have indicated that this compound may exhibit significant anticancer properties. The structure-activity relationship (SAR) analysis suggests that modifications to the substituents can enhance its efficacy against various cancer cell lines. For instance, it has been noted that compounds with similar pyrido[3,4-d]pyrimidine frameworks show promising activity against multiple cancer types due to their ability to inhibit key cellular pathways involved in tumor growth and survival .

The biological activity of the compound is primarily attributed to its interactions with specific molecular targets within cells. It may function by:

  • Inhibiting DNA synthesis through interference with topoisomerases.
  • Inducing apoptosis in cancer cells via activation of pro-apoptotic pathways.

Research has shown that compounds in this class often demonstrate competitive inhibition against enzymes critical for cell proliferation .

Study 1: Anticancer Screening

A study published in 2019 identified this compound as a novel anticancer agent through high-throughput screening of drug libraries on multicellular spheroids. The results indicated that it effectively reduced cell viability in various cancer models .

Cell Line IC50 (µM)
MCF-7 (Breast Cancer)5.2
A549 (Lung Cancer)3.8
HeLa (Cervical Cancer)4.1

Study 2: Structure-Activity Relationship (SAR)

Further investigations into the SAR of related compounds demonstrated that the presence of the fluorophenyl group significantly enhances the anticancer activity compared to non-fluorinated analogs. The presence of electron-withdrawing groups was crucial for improving potency .

Q & A

Q. Example Table of Analog Activities :

Compound ModificationBiological Activity (IC50)Target
7-Benzyl → 7-Phenethyl12 nM (Kinase A)Anticancer
4-Fluorophenyl → 4-Chlorophenyl45 nM (Kinase B)Anti-inflammatory
Adapted from structural analogs in .

What is the role of the 4-fluorophenyl group in modulating bioactivity and solubility?

Q. Answer :

  • Bioactivity : The fluorine atom participates in halogen bonding with target proteins (e.g., ATP-binding pockets in kinases), enhancing binding affinity .
  • Solubility : Fluorine’s electronegativity increases polarity, improving aqueous solubility compared to non-halogenated analogs .
  • Metabolic Stability : Fluorine reduces oxidative metabolism, prolonging half-life in vitro .

What in silico modeling approaches are suitable for predicting target interactions?

Q. Answer :

  • Molecular Docking : Use AutoDock Vina or Schrödinger to simulate binding to kinases or GPCRs .
  • QSAR Modeling : Train models with descriptors (e.g., logP, polar surface area) from PubChem data .
  • MD Simulations : GROMACS for assessing stability of ligand-target complexes under physiological conditions .

How to evaluate the compound’s stability under physiological conditions?

Q. Answer :

  • pH Stability : Incubate in buffers (pH 2–9) and monitor degradation via HPLC .
  • Thermal Stability : Accelerated stability studies at 40°C/75% RH for 4 weeks .
  • Light Sensitivity : Expose to UV-Vis light and quantify photodegradation products .

What methodologies are recommended for in vitro toxicity assessment?

Q. Answer :

  • Cell Viability Assays : MTT or resazurin-based tests in HepG2 or HEK293 cells .
  • Genotoxicity : Comet assay or γH2AX staining for DNA damage .
  • Off-Target Profiling : Screen against a panel of receptors/enzymes (e.g., hERG, CYP450) .

How to characterize synthetic byproducts and impurities?

Q. Answer :

  • Chromatography : Use HPLC-MS or UPLC-QTOF to identify low-abundance byproducts .
  • Spectroscopic Analysis : 2D NMR (COSY, HSQC) to resolve structural ambiguities .
  • Crystallography : X-ray diffraction for absolute configuration determination .

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